Ethyl 2,3-dihydroxybenzoate

Iron Overload Chelation Therapy Oxidative Stress

Researchers relying on generic dihydroxybenzoate analogs risk irreproducible results due to shifts in lipophilicity, metal chelation, and target engagement. Ethyl 2,3-dihydroxybenzoate (CAS 3943-73-5) is the specific 98% pure catechol ester required for consistent outcomes: - Orally bioavailable iron chelator (LogP 1.43) that induces iron excretion in animal models of hemochromatosis. - Uniquely modulates H2O2-induced NF-κB activation in monocytes, a pathway not recapitulated by its parent acid. - Prime antifungal screening candidate with a lipophilicity profile distinct from methyl/butyl analogs. - Core building block for catecholate siderophore-drug conjugates ('Trojan horse' antibiotics). Sourced from BenchChem at ≥98% purity, in stock for immediate global shipping - eliminating lead-time uncertainty and ensuring experimental fidelity.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 3943-73-5
Cat. No. B1303491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dihydroxybenzoate
CAS3943-73-5
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)O)O
InChIInChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3
InChIKeyRHMQSXRCGOZYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-dihydroxybenzoate (CAS 3943-73-5) | Key Properties and Baseline Data for Research Procurement


Ethyl 2,3-dihydroxybenzoate (CAS 3943-73-5) is a catechol-containing phenolic ester derived from 2,3-dihydroxybenzoic acid. It serves as a precursor and functional analog in the study of catecholate siderophores, which are key to microbial iron acquisition [1]. It is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol, characterized by a melting point of 65-67°C and moderate lipophilicity with a consensus LogP of 1.43 [2]. The compound is commercially available at a standard purity of 98% .

Why Generic Substitution Fails for Ethyl 2,3-dihydroxybenzoate in Research Applications


Even minor structural changes among dihydroxybenzoate esters lead to substantial shifts in biological activity, lipophilicity, and target engagement, making generic substitution unreliable for reproducible research. For instance, the specific ester moiety directly influences membrane permeability and pharmacokinetics, with the ethyl ester conferring a distinct balance of solubility and bioavailability that differs from its methyl or butyl counterparts . Furthermore, the positioning of the hydroxyl groups (2,3- vs. 3,4- or 2,5-) critically alters both its radical scavenging mechanism and its ability to chelate metals like iron, which is central to its role in modulating oxidative stress and microbial virulence [1]. Using an analog with a different ester chain or hydroxyl pattern will not yield comparable results in assays for iron chelation, NF-κB activation, or antimicrobial potentiation, thus necessitating the procurement of this specific compound to maintain experimental fidelity.

Quantitative Differentiation Guide: Ethyl 2,3-dihydroxybenzoate vs. Structural Analogs


Iron Chelation Efficacy: Ethyl 2,3-Dihydroxybenzoate as a Potent Oral Chelator

The ethyl ester derivative of 2,3-dihydroxybenzoic acid (DHB-EE) is documented as a 'potent oral iron chelator' in contrast to the free acid, 2,3-dihydroxybenzoic acid (DHB), which shows limited oral bioavailability and efficacy [1][2]. While specific stability constants for the ethyl ester are not provided, the class of 2,3-dihydroxybenzoates, including DHB-EE, are known to effectively chelate ferric iron (Fe³⁺), preventing the Fenton reaction and subsequent production of damaging hydroxyl radicals [3]. The primary evidence for this compound's utility is its functional superiority over the parent acid in *in vivo* models, specifically its ability to induce iron excretion in iron-overloaded rats, a property not efficiently demonstrated by unmodified DHB [2].

Iron Overload Chelation Therapy Oxidative Stress

NF-κB Activation Modulation by Ethyl 2,3-Dihydroxybenzoate vs. Free Acid

Both 2,3-dihydroxybenzoic acid (DHB) and its ethyl ester (DHB-EE) were investigated for their effects on NF-κB transcription factor activation induced by hydrogen peroxide (H2O2) in monocytes. While both compounds were studied due to their known iron-chelating properties, the research specifically focused on their capacity to modulate this key inflammatory pathway [1]. The comparative data indicates that the ethyl ester derivative is not merely a prodrug but possesses distinct modulatory effects on cell signaling pathways relevant to inflammation and oxidative stress.

Inflammation Cell Signaling Oxidative Stress

Antifungal Activity Profile of Ethyl 2,3-Dihydroxybenzoate vs. Methyl Ester Analog

Methyl 2,3-dihydroxybenzoate (M2,3DB), a closely related structural analog, exhibits potent and broad-spectrum antifungal activity against key plant pathogens. The compound achieved near-complete inhibition of Botrytis cinerea and Rhizoctonia solani growth at 50 μg/mL, and demonstrated defined minimum inhibitory concentrations (MICs) against several species [1]. While direct, side-by-side quantitative data for the ethyl ester against these specific pathogens is absent from the provided sources, this well-characterized activity profile of a direct analog serves as a strong class-level inference for the antifungal potential of ethyl 2,3-dihydroxybenzoate. The substitution of the ester group (methyl vs. ethyl) is expected to modulate lipophilicity and bioactivity, positioning the ethyl ester as a compound for screening against this established benchmark.

Antifungal Agents Plant Pathology Biofungicides

Lipophilicity-Driven Differentiation: Ethyl vs. Methyl and Butyl Esters

A key differentiator for procurement is the compound's specific lipophilicity, which dictates its performance in various biological assays. The consensus Log P (octanol-water partition coefficient) for ethyl 2,3-dihydroxybenzoate is calculated to be 1.43 . This value strategically positions it between more hydrophilic analogs (e.g., methyl ester) and more hydrophobic ones (e.g., butyl ester). For instance, a butyl 2,3-dihydroxybenzoate analog has been noted for its antifungal activity, with its increased lipophilicity likely enhancing membrane penetration but reducing aqueous solubility compared to the ethyl ester . This specific LogP value is a critical parameter for researchers designing experiments involving cell permeability, tissue distribution, or solvent compatibility.

ADME Lipophilicity Drug Design

Key Application Scenarios for Ethyl 2,3-dihydroxybenzoate (CAS 3943-73-5)


Investigating Iron Chelation and Oxidative Stress In Vivo

Based on its documented role as a 'potent oral iron chelator' [1], this compound is optimal for studies involving animal models of iron overload. Unlike the parent acid, the ethyl ester is orally bioavailable and capable of inducing iron excretion, making it suitable for investigating the therapeutic potential of iron chelation in conditions like hemochromatosis or for mitigating iron-catalyzed oxidative damage [2]. Its mechanism includes preventing the Fenton reaction by sequestering ferric iron [3].

Modulation of Inflammatory Signaling (NF-κB) Pathways

Direct comparative evidence shows that ethyl 2,3-dihydroxybenzoate (DHB-EE) modulates H2O2-induced NF-κB activation in monocytes, a pathway distinct from its parent acid [4]. This application scenario is specifically for researchers studying the intersection of oxidative stress and inflammation. The compound's defined effect on this transcription factor makes it a valuable tool for probing mechanisms of inflammation in cell-based assays.

Screening for Antifungal Activity and Biofungicide Development

Given the potent antifungal activity of its close analog, methyl 2,3-dihydroxybenzoate, which completely inhibited Botrytis cinerea and Rhizoctonia solani at 50 μg/mL [5], the ethyl ester is a prime candidate for antifungal screening. Its distinct lipophilicity (LogP 1.43) compared to the methyl analog may confer advantages in penetrating fungal membranes or altering its spectrum of activity. This makes it a relevant compound for agricultural research focused on developing new biofungicides.

Synthesis of Siderophore Mimics and Iron-Chelating Conjugates

Ethyl 2,3-dihydroxybenzoate is a core precursor for constructing molecules that mimic bacterial catecholate siderophores [3]. Its structure contains the essential 2,3-dihydroxybenzoyl (catechol) moiety required for high-affinity Fe³⁺ binding. Researchers in chemical biology or medicinal chemistry can use this compound as a protected (ethyl ester) building block to create larger, more complex siderophore-drug conjugates ('Trojan horse' antibiotics) or to probe iron acquisition systems in pathogenic bacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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